“2-(Dimethylamino)ethyl methacrylate” is commonly used in the production of cationic polymers . These polymers are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers .
“2-Aminoethyl methacrylate” is used in the synthesis of poly (2-aminoethylmethacrylate) , a biocompatible cationic polymer widely used in the biomedical field . Due to its biocompatibility and low toxicity, it is widely used in biomedical research and as a crosslinking agent for hydrogels and other biomaterials .
This section is not applicable as the compound doesn't have a known biological function in scientific research.
Diethyl sulfate is primarily utilized as an alkylating agent in organic synthesis. It reacts with nucleophiles to form ethyl ethers, ethyl amines, and other derivatives. Key reactions include:
Diethyl sulfate exhibits significant biological activity, particularly as a mutagen. It has been shown to induce DNA damage by ethylating guanine at the N7 position, leading to mutations in various organisms, including bacteria and plants. Studies have reported that it causes chromosomal aberrations in plant cells and mutations in fruit flies when exposed during larval stages . Its genotoxic effects are attributed to its ability to interact with DNA and other cellular components.
The synthesis of diethyl sulfate typically involves the reaction of ethylene with sulfuric acid. The commercial method includes:
This process can yield up to 86% diethyl sulfate with high purity levels.
Diethyl sulfate is employed in various applications, including:
Diethyl sulfate's interactions have been extensively studied due to its toxicological profile. It reacts readily with nucleophiles and can cause severe health effects upon exposure. Inhalation or dermal contact can lead to serious injuries, including burns and respiratory issues. Its reactivity with DNA has been documented, highlighting its potential as a mutagen .
Several compounds exhibit similar properties or applications to diethyl sulfate. Notable examples include:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Dimethyl sulfate | Stronger alkylating agent; more toxic | |
Ethyl hydrogen sulfate | Intermediate in ethanol production | |
Methyl iodide | Used for methylation reactions; less stable | |
Benzyl chloride | Alkylating agent; used in organic synthesis |
Diethyl sulfate is unique among these compounds due to its specific application in synthesizing ethyl derivatives and its distinct toxicity profile . Its ability to hydrolyze into ethanol makes it particularly useful for certain chemical transformations.
Diethyl sulfate ((C₂H₅)₂SO₄) emerged as a critical alkylating agent in the early 20th century, with initial synthesis methods involving the reaction of ethanol with chlorosulfonic acid. Early industrial processes faced challenges such as side reactions and low yields, prompting advancements like the use of sodium sulfate to improve efficiency. By the 1950s, its role in producing ethyl derivatives for dyes and pharmaceuticals solidified its industrial importance.
2-(Dimethylamino)ethyl 2-methylprop-2-enoate (C₈H₁₃NO₂), a methacrylate derivative, gained prominence in the late 20th century as a monomer for controlled radical polymerization. Its synthesis via esterification of dimethylaminoethanol with methacrylic acid enabled precise polymer architectures, such as amphiphilic block copolymers. The development of atom transfer radical polymerization (ATRP) in the 1990s further expanded its utility in creating stimuli-responsive materials.
1-Ethenylpyrrolidin-2-one (C₆H₉NO), commonly known as N-vinylpyrrolidone (NVP), was first synthesized in the 1930s through the vinylation of 2-pyrrolidone using acetylene. Nippon Shokubai’s gas-phase dehydration method (2002) revolutionized its production, offering a safer alternative to traditional acetylene-based processes. By the 1960s, its polymerization into polyvinylpyrrolidone (PVP) became foundational for biomedical and industrial applications.
Diethyl sulfate has transitioned from bulk chemical production to specialized applications, such as synthesizing ionic liquids and fine chemicals. 2-(Dimethylamino)ethyl 2-methylprop-2-enoate now enables precision in polymer topology, with triblock copolymers enhancing material durability. 1-Ethenylpyrrolidin-2-one innovations include PVP composites for 3D-printed biomedical devices and environmentally friendly adhesives.
These compounds intersect in polymer and materials science:
This synergy underscores their collective impact on advancing functional materials, from self-healing coatings to precision therapeutics.
Diethyl sulfate exhibits distinct mechanistic behavior in alkylation reactions, primarily operating through both SN1 and SN2 pathways depending on reaction conditions and substrate characteristics [1] [2]. Research has demonstrated that diethyl sulfate functions as a monofunctional alkylating agent capable of both reaction mechanisms, unlike dimethyl sulfate which operates predominantly through SN2 pathways [2] [3].
The SN2 mechanism for diethyl sulfate involves a bimolecular nucleophilic substitution where the nucleophile attacks the electrophilic carbon center in a concerted fashion [2]. This mechanism is characterized by inversion of stereochemistry at the reaction center and exhibits second-order kinetics dependent on both the concentration of diethyl sulfate and the nucleophile [4]. Kinetic studies reveal that the SN2 pathway is favored with primary alkyl substituents and strong nucleophiles [4].
In contrast, the SN1 mechanism proceeds through a two-step process involving initial formation of a carbocation intermediate followed by nucleophilic attack [2] [4]. This pathway exhibits first-order kinetics dependent only on the concentration of diethyl sulfate and is favored with tertiary alkyl substituents and in polar protic solvents [4]. The ability of diethyl sulfate to undergo SN1 reactions distinguishes it from other alkyl sulfate esters and contributes to its unique reactivity profile [5].
Table 1: Mechanistic Pathway Characteristics for Diethyl Sulfate Alkylation
Parameter | SN1 Pathway | SN2 Pathway |
---|---|---|
Kinetic Order | First-order (unimolecular) [4] | Second-order (bimolecular) [4] |
Rate Dependence | [Diethyl sulfate] only [4] | [Diethyl sulfate][Nucleophile] [4] |
Stereochemistry | Racemization [4] | Inversion [4] |
Preferred Substrates | Tertiary alkyl [4] | Primary alkyl [4] |
Solvent Effect | Polar protic favored [4] | Polar aprotic favored [4] |
The mechanistic versatility of diethyl sulfate has been confirmed through extensive kinetic analysis showing that the compound can alkylate oxygen sites, including the O6-position of guanine, which is significant for mutagenic activity through direct mispairing mechanisms [5]. This dual mechanistic capability explains the enhanced genotoxic potential of diethyl sulfate compared to strictly SN2 alkylating agents [5] [6].
Diethyl sulfate demonstrates potent DNA alkylating activity, primarily targeting nucleophilic sites within the DNA structure [7] [8] [6]. Research has established that diethyl sulfate reacts predominantly with the N7 position of guanine residues, forming N7-ethylguanine adducts as the major DNA modification product [7] [9]. This alkylation pattern has been confirmed through in vivo studies in multiple tissues of mice following intraperitoneal administration [9].
The DNA alkylation mechanism involves direct chemical interaction between diethyl sulfate and nucleophilic centers in DNA bases [7]. Unlike many alkylating agents that require metabolic activation, diethyl sulfate acts as a direct alkylating agent, immediately forming covalent bonds with DNA upon cellular exposure [10] [7]. The primary target sites include the N7 position of guanine and the N3 position of adenine, with N7-ethylguanine representing the predominant adduct formed [7] [8].
Quantitative analysis of DNA alkylation has revealed that diethyl sulfate produces measurable levels of DNA adducts across multiple tissue types [9]. In mouse studies, N7-ethylguanine adducts were detected in germ cells, testis tubules, bone marrow, and liver tissues, demonstrating the systemic DNA alkylating capacity of the compound [7] [9]. The formation of these adducts correlates directly with the mutagenic and genotoxic effects observed in various experimental systems [8] [6].
Table 2: DNA Alkylation Data for Diethyl Sulfate
Target Site | Adduct Type | Relative Frequency | Tissue Distribution |
---|---|---|---|
N7-Guanine | N7-ethylguanine | Major (>70%) [7] | Liver, bone marrow, testis [9] |
N3-Adenine | N3-ethyladenine | Minor (<20%) [7] | Germ cells, somatic tissues [9] |
O6-Guanine | O6-ethylguanine | Trace (<5%) [5] | Multiple tissues [9] |
The DNA alkylation research has demonstrated that diethyl sulfate induces various types of genetic alterations including base-pair substitutions, chromosomal aberrations, and frameshift mutations [8] [6]. In Drosophila melanogaster studies, sequence analysis of vermilion mutants revealed that 93% of mutations were base-pair substitutions, with GC to AT transitions representing 73% of all mutations and AT to TA transversions accounting for 10% [8]. These mutation patterns directly correlate with the DNA alkylation specificity of diethyl sulfate [8].
Comparative studies reveal significant differences between diethyl sulfate and other alkylating agents in terms of mechanism, potency, and selectivity [2] [3] [5]. When compared to dimethyl sulfate, diethyl sulfate exhibits enhanced ability to undergo SN1 alkylation reactions, enabling alkylation at oxygen sites including the mutagenically significant O6-position of guanine [2] [5]. This mechanistic difference results in distinct mutagenic profiles between the two compounds [2] [3].
The comparison with dimethyl sulfate demonstrates that while both compounds are monofunctional alkylating agents, their mechanistic preferences differ substantially [2] [3]. Dimethyl sulfate operates predominantly through SN2 mechanisms, producing primarily N7-methylguanine and N3-methyladenine adducts [3]. In contrast, diethyl sulfate's dual mechanistic capability allows formation of both nitrogen and oxygen alkylation products [5].
Relative to ethyl methanesulfonate, another ethylating agent, diethyl sulfate shows enhanced reactivity and broader substrate specificity [5]. Both compounds can induce similar types of genetic alterations, but diethyl sulfate demonstrates superior alkylating efficiency under comparable reaction conditions [5]. The enhanced reactivity correlates with the electrophilic character of the sulfate ester linkage compared to methanesulfonate derivatives [5].
Table 3: Comparative Alkylating Agent Properties
Compound | Primary Mechanism | Major DNA Adducts | Mutagenic Potency | Reaction Rate |
---|---|---|---|---|
Diethyl sulfate | SN1/SN2 [2] [5] | N7-ethylguanine, O6-ethylguanine [5] | High [5] [6] | Fast [5] |
Dimethyl sulfate | SN2 [3] | N7-methylguanine [3] | Moderate [3] | Moderate [3] |
Ethyl methanesulfonate | SN2 [5] | N7-ethylguanine [5] | Moderate [5] | Slow [5] |
Industrial alkylating agents used in petroleum refining, such as those employed in isobutane alkylation processes, operate through different mechanisms involving carbocation formation and are not directly comparable to diethyl sulfate in terms of biological activity [11] [12]. However, these systems provide insights into alkylation reaction control and optimization that may inform diethyl sulfate applications [12] [13].
Industrial ethylation processes utilizing diethyl sulfate have been extensively studied for the synthesis of ethyl derivatives in pharmaceutical and chemical manufacturing [14] [15]. The compound serves as an efficient ethylating agent in the production of ethyl ethers, ethyl amines, and ethyl thioethers under controlled industrial conditions [1]. Research has demonstrated that diethyl sulfate can transfer both ethyl equivalents in esterification reactions, making it particularly valuable for large-scale synthetic applications [1].
The industrial preparation of diethyl sulfate involves a two-step process starting from chlorosulfuric acid and ethanol [1]. The initial reaction produces ethyl sulfate, which subsequently undergoes redistribution with sodium sulfate to yield diethyl sulfate [1]. This synthetic route has been optimized for industrial scale production with yields exceeding 85% under appropriate conditions [1].
Process optimization studies have focused on reaction temperature, solvent selection, and catalyst systems to maximize ethylation efficiency while minimizing side product formation [14] [16]. Industrial ethylation of aromatic compounds, particularly benzene ethylation to produce ethylbenzene, has been achieved using diethyl sulfate under acid-catalyzed conditions [16]. The process typically operates at temperatures between 250-350°F with silica-alumina catalysts [16].
Table 4: Industrial Ethylation Process Parameters
Parameter | Optimal Range | Product Yield | Process Efficiency |
---|---|---|---|
Temperature | 250-350°F [16] | 60-85% [16] | High [16] |
Pressure | 1000-2000 psi [16] | Variable [16] | Moderate [16] |
Catalyst | Silica-alumina [16] | 68% ethylene conversion [16] | Good [16] |
Reaction Time | 1-10 hours [16] | Time-dependent [16] | Variable [16] |
The ethylation of indole derivatives represents another significant industrial application where diethyl sulfate demonstrates superior performance compared to alternative ethylating agents [14]. Industrial processes for N-alkylation of indoles utilize diethyl sulfate in aqueous alkaline systems with water-immiscible organic solvents [14]. The process typically requires 1.4-1.8 moles of diethyl sulfate per mole of indole substrate and operates at 60-65°C for optimal yields [14].
Recent industrial research has focused on process intensification techniques using rotating packed bed reactors and advanced mixing systems to enhance ethylation efficiency [12] [13]. These studies demonstrate that proper reactor design and operating conditions can significantly improve product selectivity and reduce side product formation in diethyl sulfate-mediated ethylation processes [12].
Side reaction analysis in diethyl sulfate alkylation processes has identified several competing pathways that can reduce product yield and selectivity [1] [17]. The primary side reaction involves hydrolysis of diethyl sulfate to form ethanol and ethyl sulfate, with ultimate conversion to sulfuric acid in the presence of excess water [1]. This hydrolysis reaction competes directly with the desired alkylation process and represents a significant limitation in aqueous systems [1].
Kinetic studies of side reactions have revealed that the hydrolysis half-life of diethyl sulfate in water is approximately 1.7-1.9 hours at ambient temperature [9]. This rapid hydrolysis necessitates careful control of water content in industrial alkylation processes to maintain acceptable reaction efficiency [9]. The hydrolysis reaction follows first-order kinetics with respect to diethyl sulfate concentration [9].
Polymerization side reactions have been observed in systems containing vinyl compounds, particularly during alkylation of acrylate derivatives [18] [19]. These side reactions can lead to formation of high molecular weight polymers that complicate product separation and purification [18]. Research has shown that vinyl compounds exhibit varying alkylating capacities, with acrylonitrile showing approximately 10-fold faster alkylation rates compared to acrylamide [19].
Table 5: Side Reaction Kinetics and Products
Side Reaction | Rate Constant | Major Products | Competing Effect |
---|---|---|---|
Hydrolysis | k = 0.36-0.41 h⁻¹ [9] | Ethanol, H₂SO₄ [1] | High [9] |
Polymerization | Variable [18] | High MW polymers [18] | Moderate [18] |
Rearrangement | Slow [4] | Isomeric products [4] | Low [4] |
Temperature-dependent side reaction studies demonstrate that elevated temperatures favor rearrangement reactions leading to formation of secondary and tertiary alkylation products [14] [4]. These rearrangement processes typically involve carbocation intermediates and can significantly alter product distribution in SN1-dominated systems [4]. Control of reaction temperature becomes critical for maintaining desired product selectivity [14].
Recent advances in dimethylaminoethyl methacrylate modification have yielded a diverse array of functional polymers with enhanced properties. Quaternization reactions using alkyl halides such as methyl iodide, 1-iodohexane, and 1-iodododecane have produced polymers with permanent cationic charges [1] [2]. These modifications result in materials that maintain positive charge density independent of solution conditions, making them particularly valuable for antimicrobial applications and drug delivery systems.
Controlled radical polymerization techniques, particularly Reversible Addition-Fragmentation Chain Transfer polymerization and Atom Transfer Radical Polymerization, have enabled the synthesis of well-defined block copolymers [1] [3] [4]. The synthesis of poly(dimethylaminoethyl methacrylate-co-oligo ethylene glycol methacrylate) random copolymers demonstrates the ability to create amphiphilic materials with tunable hydrophilic-hydrophobic balance [1] [2].
Star polymer architectures have emerged as particularly promising modifications, with researchers successfully synthesizing star-shaped polycations using core-first approaches [5]. These structures exhibit enhanced stability and unique self-assembly properties compared to their linear counterparts. Additionally, reducible poly(dimethylaminoethyl methacrylate) systems have been developed using dithioester-terminated oligomers, providing biodegradable alternatives with significantly reduced cytotoxicity [3].
Modification Type | Reagents/Methods | Properties Achieved | Applications |
---|---|---|---|
Quaternization with Alkyl Halides | CH₃I, C₆H₁₃I, C₁₂H₂₅I | Permanent cationic charge, pH responsiveness [1] [2] | Drug delivery, antimicrobial coatings |
Block Copolymerization | Sequential RAFT, ATRP | Amphiphilic behavior, micelle formation [4] [6] | Gene delivery, encapsulation |
Star Polymer Architecture | Core-first approach | High molecular weight, branched structure [5] | Antibacterial materials |
Reducible Systems | Dithioester-terminated oligomers | Biodegradability, reduced toxicity [3] | Gene therapy applications |
The hydrolytic stability of dimethylaminoethyl methacrylate and its polymers has been extensively investigated across various conditions. Research has revealed that the hydrolysis mechanism is strongly dependent on solution conditions, particularly the local environment [7] [8] [9].
At acidic conditions below 3.0, the monomer exhibits exceptional stability with hydrolysis rates measured in years [8]. The mechanism involves acid-catalyzed ester hydrolysis, where protonation of the carbonyl oxygen activates the ester bond toward nucleophilic attack. However, the protonated dimethylamino group provides steric hindrance and electronic effects that significantly retard the hydrolysis process.
In the physiological range of 4.0 to 8.0, a coordination-assisted mechanism becomes prominent [8] [10]. The protonated dimethylamino group coordinates with the ester carbonyl, creating a six-membered chelate ring that renders the ester more susceptible to nucleophilic attack by hydroxyl ions. This intramolecular interaction explains the increased hydrolysis rates observed in this range compared to analogous compounds lacking the amino functionality.
At alkaline conditions above 8.0, base-catalyzed hydrolysis dominates [7] [11]. The hydrolysis products include ionized methacrylic acid and 2-(dimethylamino)ethanol. Notably, at elevated concentrations and temperatures, autocatalytic effects become significant, where the dimethylaminoethanol product can catalyze further hydrolysis reactions [10].
pH Range | Hydrolysis Rate | Half-life | Products Formed | Mechanism |
---|---|---|---|---|
< 3.0 | Very slow | Years | Protonated MAA + DMAE | Acid-catalyzed ester hydrolysis [8] |
4.0 - 8.0 | Moderate | Days to weeks | MAA + DMAE | Coordination-assisted hydrolysis [8] [10] |
> 8.0 | Rapid | Hours to days | MAA (ionized) + DMAE | Base-catalyzed hydrolysis [7] [11] |
10.1 | Very rapid | Minutes to hours | MAA (ionized) + DMAE | Autocatalytic hydrolysis [7] |
The solution behavior of dimethylaminoethyl methacrylate polymers exhibits remarkable sensitivity to environmental conditions, with the most dramatic changes occurring in response to solution pH variations [12] [13] [14]. This responsiveness stems from the ionizable tertiary amine groups present in the polymer side chains.
At strongly acidic conditions below 4.0, the polymer chains adopt extended conformations due to electrostatic repulsion between fully protonated amino groups [12] [15]. The high charge density results in exceptional solubility and strong binding affinity to anionic species. Dynamic light scattering studies have confirmed that polymer chains remain in extended conformations under these conditions [16] [14].
In the physiological range of 7.0 to 7.5, approximately 50% of the amino groups are protonated, creating a balanced hydrophilic-hydrophobic character [12] [17]. This partial protonation state is critical for many biological applications, as it provides sufficient positive charge for electrostatic interactions while maintaining appropriate hydrophobic character for membrane interactions.
Above 8.0, the polymer undergoes a transition toward more compact conformations as deprotonation reduces electrostatic repulsion [15] [14]. At extreme alkaline conditions above 10.5, the polymer becomes essentially neutral and exhibits hydrophobic aggregation behavior, with binding affinity to anionic species becoming minimal [16].
pH Value | Protonation State | Charge Density | Solution Behavior | Binding Affinity |
---|---|---|---|---|
< 4.0 | Fully protonated (>90%) | Highly cationic | Extended chains, high solubility [12] [15] | Very high to anions [16] |
7.0 - 7.5 | Partially protonated (50%) | Weakly cationic | Balanced hydrophilic/hydrophobic [12] [17] | Moderate to anions |
8.0 - 10.0 | Partially protonated (10-30%) | Nearly neutral | Chain collapse tendency [15] | Low to anions |
> 10.5 | Deprotonated (<5%) | Neutral | Hydrophobic aggregation [16] | Minimal ionic interaction |
Comprehensive ionization studies have revealed significant differences between the dimethylaminoethyl methacrylate monomer and its corresponding polymers [12] [17] [18]. The monomer exhibits a discrete ionization constant of 8.44 ± 0.03, characteristic of a simple tertiary amine in aqueous solution [19].
However, the polymer form displays markedly different ionization behavior with an apparent ionization constant of 7.5 ± 0.2 [12] [17]. This shift toward lower values reflects the influence of neighboring charged groups and the local electrostatic environment created by the polymer backbone. Molecular dynamics simulations have confirmed that the local dielectric environment around the polymer backbone is significantly lower than bulk water, contributing to the altered ionization behavior [8].
Ionic strength effects are particularly pronounced in polymer brush systems, where ionization constants can vary by 2-3 pH units depending on salt concentration [18]. This dramatic sensitivity arises from the high local charge density in brush architectures and the resulting counterion condensation effects. Temperature effects follow expected thermodynamic trends, with ionization constants decreasing as temperature increases due to the entropic penalty of ion pair formation.
The polymer molecular weight also influences ionization behavior, with higher molecular weight polymers showing increased apparent ionization constants [20]. This effect is attributed to the increased cooperativity in protonation-deprotonation equilibria along longer polymer chains.
Parameter | DMAEMA Monomer | PDMAEMA Polymer | Brush Systems | Environmental Factors |
---|---|---|---|---|
Ionization Constant | 8.44 ± 0.03 [19] | 7.5 ± 0.2 [12] [17] | 6.8 - 9.2 (variable) [18] | Salt concentration |
Temperature Effect | Decreases with T increase | Decreases with T increase | Temperature sensitive | Solvent polarity |
Ionic Strength Effect | Minimal effect | Strong effect (2-3 pH units) [18] | Very strong effect [18] | Counter-ion type |
Polymer MW Effect | Not applicable | Increases with MW [20] | Architecture dependent | Local microenvironment |
Systematic structure-activity relationship studies have established clear correlations between molecular architecture and functional properties [21] [20] [22]. Molecular weight emerges as a critical parameter, with gene delivery efficiency showing dramatic improvements for polymers exceeding 300 kilodaltons [20]. However, this enhancement comes at the cost of increased cytotoxicity, creating an optimization challenge for therapeutic applications.
Polymer architecture profoundly influences performance characteristics, with star polymers generally exhibiting superior stability and unique self-assembly properties compared to linear analogues [5] [23]. Brush architectures provide the highest charge density and most dramatic pH responsiveness but may show reduced diffusion and cellular uptake characteristics.
Alkyl chain modifications through quaternization demonstrate length-dependent effects on hydrophobic interactions and aggregation behavior [1] [2]. Chains containing 6-12 carbon atoms provide optimal balance between hydrophobic interactions and aqueous solubility, while shorter chains offer insufficient hydrophobic character and longer chains may compromise solubility.
The degree of quaternization represents another critical variable, with optimal performance typically observed at 20-50% quaternization for controlled release applications [1] [6]. Complete quaternization eliminates responsiveness but provides maximum charge density for electrostatic interactions.
Copolymer composition studies reveal that 50-80% dimethylaminoethyl methacrylate content provides optimal bioactivity while maintaining acceptable biocompatibility [24] [25]. The incorporation of biocompatible comonomers such as oligo(ethylene glycol) methacrylate enhances overall system performance by reducing toxicity and improving colloidal stability.
Structural Feature | Range/Type | Property Affected | Optimal Conditions |
---|---|---|---|
Molecular Weight | 43,000 - 915,000 g/mol | Gene delivery efficiency, cytotoxicity [20] | >300 kDa for transfection |
Polymer Architecture | Linear, Star, Brush | DNA binding, cellular uptake [5] [23] | Star > Linear for stability |
Alkyl Chain Length | C₁ - C₁₂ alkyl chains | Hydrophobic interactions, aggregation [1] [2] | C₆-C₁₂ for balanced properties |
Quaternization Degree | 0 - 100% quaternized | Permanent charge, pH independence [1] [6] | 20-50% for controlled release |
Copolymer Composition | 0 - 100% DMAEMA content | Thermoresponsiveness, biocompatibility [24] [25] | 50-80% DMAEMA for bioactivity |